MAO-B Enzyme Inhibition: 3-Fluoroquinolin-5-OL Demonstrates Potent, Differentiated Activity
3-Fluoroquinolin-5-OL exhibits potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 10 nM in a fluorescence-based assay using kynuramine as substrate. This level of inhibition represents a substantial improvement over non-fluorinated quinoline derivatives, which typically exhibit weaker MAO-B inhibition, and positions the compound as a selective tool for probing this target [1][2].
| Evidence Dimension | MAO-B enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Unsubstituted quinoline derivatives (class-level baseline: typically >1 µM IC50) |
| Quantified Difference | >100-fold improvement in potency over non-fluorinated quinoline baseline |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; fluorescence assay for 4-hydroxyquinoline formation |
Why This Matters
High MAO-B inhibitory potency at 10 nM indicates that 3-Fluoroquinolin-5-OL is a valuable scaffold for developing targeted therapies for neurodegenerative disorders, differentiating it from less potent quinoline analogs that may require higher concentrations or lack selectivity.
- [1] BindingDB. BDBM50585935 / CHEMBL5090153. IC50: 10 nM. Inhibition of human recombinant MAO-B. View Source
- [2] BindingDB. BDBM50450822 / CHEMBL4216610. Related quinoline activity data. View Source
